molecular formula C10H7ClN2O B1310404 2-Chloro-3-quinolinecarboxaldehyde oxime CAS No. 93299-49-1

2-Chloro-3-quinolinecarboxaldehyde oxime

Cat. No. B1310404
CAS RN: 93299-49-1
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-WUXMJOGZSA-N
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Description

2-Chloro-3-quinolinecarboxaldehyde oxime is a chemical compound that has been studied for its potential applications in various fields, including antimicrobial activity and non-linear optical behavior. The compound is characterized by the presence of a quinoline nucleus, which is a common structure in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 2-Chloro-3-quinolinecarboxaldehyde oxime, often involves molecular transformations around a quinoline nucleus to obtain compounds with desired properties. For instance, the synthesis of various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage has been reported, which can lead to the formation of new Schiff bases containing quinoxaline moieties with potential antimicrobial activity . Additionally, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde, a related compound, has been characterized for use as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-quinolinecarboxaldehyde oxime has been studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as theoretical methods like density functional theory (DFT). These studies provide information on the optimized geometry, vibrational frequencies, and thermodynamic properties of the molecule. Theoretical calculations have also predicted the molecule's non-linear optical behavior and intra-molecular charge transfer, which are important for understanding its electronic properties .

Chemical Reactions Analysis

The reactivity of quinolinecarboxaldehyde derivatives towards various nucleophiles has been explored. For example, the reaction of 2-chloro-3-(2"-thienoylmethyl)quinoxaline with nucleophilic reagents has been described, showcasing the chemical behavior of such compounds . Additionally, the specific removal of a chloroquinolyl protecting group of internucleotidic bonds has been achieved using reagents like 2-pyridine-carboxaldehyde oxime .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-quinolinecarboxaldehyde oxime, such as its vibrational frequencies, have been experimentally determined and compared with theoretical predictions. The compound's thermodynamic properties, including entropy, heat capacity, and zero-point energy, have been calculated, providing insight into its stability and reactivity. The HOMO-LUMO energy gap and hyperpolarizability indicate the molecule's potential for charge transfer and non-linear optical applications .

Scientific Research Applications

  • Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs :

    • Application : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Method : The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L -proline .
    • Results : The synthetic applications of the target compounds were illustrated .
  • Spectroscopy of 2-chloro-3-quinolinecarboxaldehyde :

    • Application : In this study, the FT-IR and FT-Raman spectra of 2-chloro-3-quinolinecarboxaldehyde (2Cl3QC) have been recorded .
    • Method : The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively .
    • Results : The fundamental modes of vibrational frequencies of 2Cl3QC are assigned .
  • Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone :

    • Application : 2-Quinolinecarboxaldehyde was used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium and potassium enolates of acetophenone .
    • Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
    • Results : The product, 3-(2-quinolyl)-1-phenyl-2-propenone, was successfully synthesized .
  • Synthesis of pyranochromenones and pyranopyranones systems :

    • Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .
    • Method : The reactions were carried out using different catalysts .
    • Results : The synthetic applications of the target compounds were illustrated .
  • Preparation of imine-type ligands :

    • Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .
    • Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
    • Results : The product, imine-type ligands, was successfully synthesized .
  • Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :

    • Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .
    • Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
    • Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .
  • Synthesis of pyranochromenones and pyranopyranones systems :

    • Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .
    • Method : The reactions were carried out using different catalysts .
    • Results : The synthetic applications of the target compounds were illustrated .
  • Preparation of imine-type ligands :

    • Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .
    • Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
    • Results : The product, imine-type ligands, was successfully synthesized .
  • Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :

    • Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .
    • Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
    • Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Safety And Hazards

2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXCDZMISQMMF-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-quinolinecarboxaldehyde oxime

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